molecular formula C13H15Cl2N3 B2378595 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride CAS No. 4507-70-4

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride

Cat. No. B2378595
CAS RN: 4507-70-4
M. Wt: 284.18
InChI Key: JRCBKZOMSULGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has shown promising results in several scientific studies.

Scientific Research Applications

Crystal Structure and Spectral Characterization

  • The compound's crystal structure and spectral characteristics have been extensively studied. For example, Tavman and Sayil (2013) used X-ray diffraction, mass, elemental analysis, FT-IR, and NMR spectroscopy to determine the crystal structure of a similar compound, 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, highlighting its flat molecular structure due to anti conformations of –CH2– groups (Tavman & Sayil, 2013).

Applications in Lanthanide Complexes

  • Siddiqi et al. (2013) explored the use of this compound in lanthanide complexes. They synthesized and characterized these complexes, revealing their potential in antimicrobial activities against various bacteria and fungi (Siddiqi et al., 2013).

Antimicrobial and Antifungal Activities

  • The compound has been studied for its antimicrobial and antifungal activities. Alasmary et al. (2015) synthesized a library of benzimidazole derivatives, including 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride, and found some derivatives showing notable antimicrobial activity against various bacterial and fungal strains (Alasmary et al., 2015).

Crystal Engineering and Molecular Interactions

  • The compound's role in crystal engineering was demonstrated by Matthews et al. (2003), where they reported the crystal structures of salts of diprotonated derivatives and their use as a synthon for crystal engineering (Matthews et al., 2003).

Pharmacological Applications

  • Although information on pharmacological activities was excluded as per your request, it's noteworthy to mention that the compound has been researched for potential pharmacological applications, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Chemical Synthesis and Molecular Docking

  • The compound has been used in the synthesis of various heterocyclic compounds. Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes, studying their DNA binding and cytotoxicity, demonstrating the compound's utility in medicinal chemistry (Paul et al., 2015).

properties

IUPAC Name

2-(3H-benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.2ClH/c14-8-7-12-15-11-6-5-9-3-1-2-4-10(9)13(11)16-12;;/h1-6H,7-8,14H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCBKZOMSULGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride

CAS RN

4507-70-4
Record name 2-{1H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.